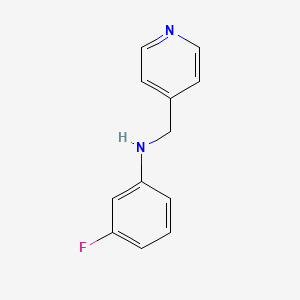

3-fluoro-N-(pyridin-4-ylmethyl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H11FN2 |

|---|---|

Molecular Weight |

202.23 g/mol |

IUPAC Name |

3-fluoro-N-(pyridin-4-ylmethyl)aniline |

InChI |

InChI=1S/C12H11FN2/c13-11-2-1-3-12(8-11)15-9-10-4-6-14-7-5-10/h1-8,15H,9H2 |

InChI Key |

UWOWLLIYXLHVFD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)NCC2=CC=NC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways to N-(Pyridin-4-ylmethyl)aniline Derivatives and Related Fluorinated Aniline-Pyridinylmethyl Systems

The formation of the secondary amine linkage between the 3-fluoroaniline (B1664137) and the pyridin-4-ylmethyl moieties can be achieved through robust and widely adopted chemical reactions.

Reductive Amination Strategies for Secondary Amine Formation

Reductive amination is a cornerstone of amine synthesis, frequently employed for its efficiency and operational simplicity, often as a one-pot process. thermofishersci.in This method involves the reaction of an amine with a carbonyl compound to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.

For the synthesis of 3-fluoro-N-(pyridin-4-ylmethyl)aniline, this strategy would involve the condensation of 3-fluoroaniline with pyridine-4-carboxaldehyde. The resulting imine is subsequently reduced using a suitable reducing agent. A variety of reducing agents can be employed, with the choice often depending on the substrate's tolerance to pH and other functional groups. organic-chemistry.org The process avoids the need to isolate the intermediate imine, streamlining the synthesis. thermofishersci.in This approach is highly versatile and widely used in medicinal chemistry for the mono-alkylation of amines. rsc.org

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Characteristics |

|---|---|

| Sodium borohydride (B1222165) (NaBH₄) | A common, mild reducing agent. |

| Sodium triacetoxyborohydride (B8407120) (STAB) | Mild and selective, often used for acid-sensitive substrates. |

| Sodium cyanoborohydride (NaBH₃CN) | Effective at neutral or slightly acidic pH. |

| Catalytic Hydrogenation (H₂/Catalyst) | Uses hydrogen gas with a metal catalyst (e.g., Pd/C). |

Analogous Syntheses Utilizing Aryl Halides and Amines

Alternative pathways to the target compound involve the formation of the carbon-nitrogen bond by reacting an aryl halide with an amine. This can be accomplished via nucleophilic aromatic substitution (SNAr) or through transition-metal-catalyzed cross-coupling reactions.

In one approach, 3-fluoroaniline can act as a nucleophile, displacing a leaving group on the pyridine (B92270) ring, such as in the reaction with 4-(chloromethyl)pyridine (B78701) or 4-(bromomethyl)pyridine. This nucleophilic substitution reaction directly forms the desired C-N bond.

Another powerful strategy is the transition-metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. This would involve coupling an aryl halide (e.g., 1-bromo-3-fluorobenzene) with 4-(aminomethyl)pyridine (B121137) in the presence of a palladium or copper catalyst and a suitable base. This method is exceptionally versatile for forming C-N bonds. An analogous SNAr reaction has been used to synthesize 3-fluoro-4-morpholinoaniline, where morpholine (B109124) displaces a fluorine atom on 1,2-difluoro-4-nitrobenzene. researchgate.net

Table 2: Comparison of Aryl Halide-Amine Coupling Strategies

| Method | Reactants | Key Reagents |

|---|---|---|

| Nucleophilic Substitution | 3-fluoroaniline + 4-(halomethyl)pyridine | Base |

| Buchwald-Hartwig Amination | 1-Aryl-3-fluorohalide + 4-(aminomethyl)pyridine | Palladium catalyst, ligand, base |

Advanced Synthetic Techniques and Their Applicability to Aniline-Pyridinylmethyl Systems

Modern synthetic chemistry offers several advanced techniques that can enhance the efficiency, yield, and environmental friendliness of synthesizing compounds like this compound.

Microwave-Assisted Synthesis for Related Derivatives and Building Blocks

Microwave-assisted synthesis has emerged as a valuable tool in organic chemistry, significantly accelerating reaction rates and often improving yields. nih.gov The use of microwave irradiation can dramatically reduce reaction times from hours to minutes for the synthesis of N-arylamines from aryl halides and amines. rsc.orgresearchgate.net This technique is applicable to both nucleophilic substitution and metal-catalyzed cross-coupling reactions. For instance, the synthesis of various pyridinyl-1,3,5-triazine-2,4-diamine hybrids and 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium salts has been efficiently achieved using microwave-assisted one-pot protocols. nih.govmdpi.com This suggests that the synthesis of this compound could be similarly optimized.

Table 3: Examples of Microwave-Assisted N-C Bond Formation

| Reaction Type | Reactants | Advantage |

|---|---|---|

| N-Arylamine Synthesis | Activated aryl halides + secondary amines | Solvent-free conditions, rapid reaction. rsc.org |

| Multi-component Reaction | 2-aminopyridine, cyanamide, aldehydes | High yield, reduced time, green chemistry. nih.gov |

| Quaternization (Sₙ2) | Imidazopyridine + Iodoethane | Efficient formation of pyridinium (B92312) salts. mdpi.com |

Photocatalytic Approaches in N-Substituted Aniline (B41778) Synthesis

Visible-light photocatalysis represents a green and sustainable approach to organic synthesis, allowing for transformations to occur under mild conditions. nih.gov This methodology can be applied to the synthesis of N-substituted anilines. Photocatalytic methods often involve the generation of radical intermediates that can participate in C-N bond formation. researchgate.net For example, photocatalytic strategies have been developed for the synthesis of complex nitrogen heterocycles like morpholines and piperidines, proceeding through radical cation intermediates. nih.gov This approach offers a modern alternative for constructing aniline-pyridinylmethyl systems, potentially with high selectivity and functional group tolerance.

Table 4: Common Photocatalysts and Their Applications

| Photocatalyst | Type | Application |

|---|---|---|

| Eosin Y | Organic Dye | Visible-light-mediated synthesis of phenazines. |

| Ruthenium/Iridium Complexes | Transition Metal Complexes | Used in the synthesis of various nitrogen heterocycles. researchgate.net |

| CdS/CeO₂ Heterostructures | Semiconductor | Reduction of nitroaromatics to amines. nih.gov |

Friedel-Crafts Reaction Analogues for Aniline-Based Triarylmethanes

The Friedel-Crafts reaction is a classic method for C-C bond formation on aromatic rings. Analogous reactions involving anilines are used to synthesize valuable structures like aniline-based triarylmethanes. rsc.orgresearchgate.net In these reactions, anilines act as nucleophiles, undergoing a double Friedel-Crafts alkylation with aldehydes, typically catalyzed by a Brønsted or Lewis acid. researchgate.net While this reaction forms a C-C bond on the aniline ring rather than a C-N bond at the nitrogen atom, it is a key transformation involving aniline-based systems. Efficient protocols using Brønsted acidic ionic liquids have been developed, allowing the reaction to proceed under metal- and solvent-free conditions with excellent yields. rsc.orgscilit.com This highlights the reactivity of the aniline core in acid-catalyzed reactions with carbonyl compounds, a principle that shares mechanistic features with the initial step of reductive amination (imine formation).

Table 5: Catalysts for Friedel-Crafts Analogue Reactions

| Catalyst | Type | Conditions | Yields |

|---|---|---|---|

| [bsmim][NTf₂] | Brønsted Acidic Ionic Liquid | Solvent-free | Up to 99%. rsc.org |

| Chiral Phosphoric Acid | Organocatalyst | Asymmetric synthesis | Up to 98%. nih.gov |

| 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) | Promoter/Solvent | Metal-free | Up to 90%. researchgate.net |

Utility of this compound as a Versatile Synthetic Building Block and Scaffold in Complex Molecule Construction

The strategic combination of a 3-fluoroaniline core with a pyridin-4-ylmethyl group within a single molecular entity renders this compound a valuable precursor in the construction of a diverse array of complex molecules. The 3-fluoroaniline moiety is a well-established pharmacophore found in numerous biologically active compounds, including kinase inhibitors and central nervous system agents. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of the final compound.

The pyridine ring, another key component, is a ubiquitous feature in pharmaceutical and agrochemical compounds. researchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a coordination site for metal catalysts, or a point for N-alkylation to introduce further diversity. The methylene (B1212753) linker provides conformational flexibility, allowing the two aromatic rings to adopt various spatial orientations, which can be crucial for optimizing interactions with biological targets.

The utility of this scaffold is exemplified by its potential incorporation into larger, more complex molecular architectures. For instance, the secondary amine can be acylated, sulfonylated, or undergo reductive amination to introduce a wide range of substituents. These transformations allow for the systematic exploration of the chemical space around the core scaffold, facilitating the development of structure-activity relationships (SAR) in medicinal chemistry.

Below is a table illustrating the potential of aniline and pyridine derivatives as building blocks in the synthesis of complex molecules, highlighting the types of structures that could be accessed using this compound as a starting material.

| Starting Material Analogue | Reaction Type | Resulting Complex Molecule Class | Potential Application |

| 3-Fluoroaniline | Acylation with a complex carboxylic acid | Biologically active amides | Pharmaceuticals |

| Pyridine-4-carboxaldehyde | Reductive amination with a complex amine | Substituted pyridin-4-ylmethanamines | Ligands for catalysis |

| 3-Substituted anilines | Buchwald-Hartwig amination | Triarylamines | Materials for electronics |

| N-Aryl-pyridin-4-ylmethanamines | N-Alkylation | Quaternary ammonium (B1175870) salts | Ionic liquids, antimicrobials |

This table is illustrative and showcases the synthetic potential based on the reactivity of the constituent functional groups.

Chemical Reactivity and Potential Transformations of the Aniline and Pyridine Moieties

The chemical reactivity of this compound is dictated by the interplay of its three key components: the fluorinated aromatic ring, the secondary amine, and the pyridine ring. Each of these sites can be selectively targeted to achieve a variety of chemical transformations.

Reactions of the Aniline Moiety:

The 3-fluoroaniline portion of the molecule is susceptible to a range of reactions typical for aromatic amines. The fluorine atom, being an electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution compared to aniline itself. However, the amino group is a strong activating group and directs incoming electrophiles primarily to the ortho and para positions (positions 2, 4, and 6).

Key potential transformations involving the aniline moiety include:

Electrophilic Aromatic Substitution: Halogenation, nitration, sulfonation, and Friedel-Crafts reactions can be performed on the aniline ring, with the regioselectivity influenced by both the amino and fluoro substituents.

Diazotization: The primary amine can be converted to a diazonium salt, which is a versatile intermediate for the introduction of a wide range of functional groups, including halogens, hydroxyl, cyano, and aryl groups via Sandmeyer and related reactions.

N-Acylation and N-Sulfonylation: The secondary amine can readily react with acyl chlorides, anhydrides, and sulfonyl chlorides to form the corresponding amides and sulfonamides. This is a common strategy to protect the amine or to introduce specific functional groups.

N-Alkylation: The secondary amine can be further alkylated to form a tertiary amine.

Reactions of the Pyridine Moiety:

The pyridine ring possesses its own distinct reactivity profile. The nitrogen atom makes the ring electron-deficient, which influences its reactivity in both electrophilic and nucleophilic reactions.

Potential transformations of the pyridine moiety include:

N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide. This transformation alters the electronic properties of the ring, facilitating certain substitution reactions.

N-Alkylation: The lone pair of electrons on the pyridine nitrogen makes it nucleophilic, allowing for quaternization with alkyl halides to form pyridinium salts.

Electrophilic Substitution: The pyridine ring is generally resistant to electrophilic substitution, but reactions can occur under forcing conditions, typically at the 3- and 5-positions.

Nucleophilic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions, especially if a good leaving group is present.

The following table summarizes the potential chemical transformations for this compound:

| Moiety | Reaction Type | Reagents and Conditions | Potential Product |

| Aniline Ring | Electrophilic Bromination | Br₂ in a suitable solvent | Bromo-substituted aniline derivative |

| Aniline Ring | Nitration | HNO₃/H₂SO₄ | Nitro-substituted aniline derivative |

| Secondary Amine | Acylation | Acetyl chloride, base | N-acetylated derivative |

| Secondary Amine | Sulfonylation | Tosyl chloride, base | N-sulfonylated derivative |

| Pyridine Ring | N-Oxidation | m-CPBA or H₂O₂ | Pyridine N-oxide derivative |

| Pyridine Ring | N-Alkylation | Methyl iodide | N-methylpyridinium iodide salt |

This table provides a summary of expected reactivities based on established chemical principles for the functional groups present in the molecule.

Computational Chemistry and Molecular Modeling Investigations

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Analyses for Biological Activity Prediction

QSAR and 3D-QSAR are powerful computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For the broader class of N-(pyridin-4-ylmethyl)aniline derivatives, robust 3D-QSAR models have been developed to predict their biological activity as potential inhibitors of Kinase Insert Domain Receptor (KDR), a key target in anticancer therapy. nih.goviitkgp.ac.in These models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have demonstrated strong predictive power. nih.goviitkgp.ac.in

The statistical significance of these models is highlighted by their high cross-validated correlation coefficient (q²) and non-cross-validated correlation coefficient (r²) values. For instance, a CoMFA model yielded a q² of 0.671 and an r² of 0.969, while a CoMSIA model produced a q² of 0.608 and an r² of 0.936. nih.goviitkgp.ac.in These statistics indicate a strong correlation between the structural features of the molecules and their inhibitory activity, making them reliable for predicting the potency of new, unsynthesized analogs, including those with substitutions like the 3-fluoro group. The models help in understanding how steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields influence the biological activity. researchgate.net

Table 1: Statistical Parameters of 3D-QSAR Models for N-(pyridin-4-ylmethyl)aniline Derivatives

| Model | q² (Cross-validated correlation coefficient) | r² (Non-cross-validated correlation coefficient) |

|---|---|---|

| CoMFA | 0.671 | 0.969 |

| CoMSIA | 0.608 | 0.936 |

The lipophilicity and other physicochemical properties of aniline (B41778) derivatives are critical for their pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). QSAR models have been successfully employed to predict these properties. By correlating molecular descriptors with experimentally determined lipophilicity (logP), predictive models can be established. For related aniline derivatives, descriptors such as 2D-autocorrelation, GETAWAY (Geometry, Topology, and Atom-Weight Assembly), fragment-based polar surface area (PSA), and MlogP have been found to be significant in predictive modeling. researchgate.net These models are crucial for optimizing the drug-like properties of new analogs of 3-fluoro-N-(pyridin-4-ylmethyl)aniline, ensuring they possess favorable ADMET characteristics.

Molecular Docking and Protein-Ligand Interaction Fingerprint (PLIF) Studies

Molecular docking and PLIF studies are employed to predict the binding conformation and interactions of a ligand within the active site of a target protein.

Molecular docking simulations have been used to predict the binding affinity of N-(pyridin-4-ylmethyl)aniline derivatives to their target receptors, such as KDR. nih.goviitkgp.ac.in These predictions are often validated by correlating the docking scores with experimentally determined biological activities (e.g., IC50 values). For the parent scaffold, virtual screening using docking simulations has been successful in identifying potent inhibitors from a database of newly designed molecules. nih.goviitkgp.ac.in This approach allows for the prioritization of compounds for synthesis and biological testing, thereby accelerating the drug discovery process.

Docking studies on related fluorinated aniline derivatives have revealed common binding modes within the kinase active site. researchgate.net Typically, these compounds establish key hydrophobic interactions with amino acid residues such as Ala1221, Phe1134, Val1220, His1202, Phe1200, and Leu1195. researchgate.net The N-substituent of the 3-fluoroaniline (B1664137) moiety generally orients into a large hydrophobic pocket. researchgate.net

Protein-Ligand Interaction Fingerprint (PLIF) analysis further refines this understanding by cataloging the specific interactions (e.g., hydrogen bonds, hydrophobic contacts, salt bridges) between the ligand and the protein residues. nih.goviitkgp.ac.in This detailed interaction profile is crucial for understanding the structure-activity relationship at a molecular level and for guiding the design of new derivatives with improved binding affinity and selectivity.

De Novo Design and Molecular Fragment Replacement (MFR) Strategies for Novel Analog Development

De novo design and MFR are computational strategies used to generate novel molecular structures with desired biological activities. These approaches were applied to the N-(pyridin-4-ylmethyl)aniline scaffold to develop new potential KDR inhibitors. nih.goviitkgp.ac.in By analyzing the binding pocket of the target and the structure of known inhibitors, new molecular fragments can be computationally inserted or replaced to create a library of novel compounds. nih.goviitkgp.ac.in

This virtual library can then be screened using the previously developed QSAR models and molecular docking simulations to identify the most promising candidates. nih.goviitkgp.ac.in This integrated computational workflow has successfully led to the identification of 44 novel N-(pyridin-4-ylmethyl)aniline derivatives as potential KDR inhibitors, demonstrating the power of these techniques in designing new therapeutic agents. nih.goviitkgp.ac.in

Quantum Mechanical Calculations and Advanced Molecular Simulations

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the molecular properties of compounds like this compound. These calculations can predict stable conformations, the relative energies of different isomers, and various spectroscopic parameters with a high degree of accuracy.

A detailed conformational analysis of this compound is crucial for understanding its interactions in a biological or chemical system. The molecule possesses several rotatable bonds, primarily around the central amine linker, which gives rise to a complex potential energy surface with multiple local minima.

Tautomeric Equilibria: Tautomerism, the migration of a proton, is a key consideration for molecules containing both amine and pyridine (B92270) functionalities. In the case of this compound, proton transfer from the secondary amine to the pyridine nitrogen could theoretically lead to a zwitterionic or a neutral imine tautomer. However, computational studies on similar systems suggest that for N-aryl pyridinylmethylamines in non-polar environments, the amino form is overwhelmingly favored due to the high energy penalty of charge separation or the disruption of aromaticity. The equilibrium between tautomers can be influenced by the solvent environment, and computational models incorporating solvent effects are necessary for a complete picture. High-level quantum chemical calculations would be required to accurately predict the free energy differences between potential tautomers.

Computational chemistry provides a powerful means to predict spectroscopic data, which can aid in the structural elucidation and characterization of novel compounds.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra, including 1H, 13C, and 19F chemical shifts and coupling constants, is a standard application of QM calculations. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. This predicted spectrum can be compared with experimental data to confirm the structure of the synthesized compound. While experimental 1H NMR data is available for simpler related compounds such as 3-fluoro-4-methylaniline, specific predicted data for the title compound is not presently found in the literature.

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy are valuable techniques for identifying functional groups and fingerprinting a molecule. DFT calculations can predict the vibrational frequencies and intensities of a molecule with good accuracy. The calculated vibrational spectrum for this compound would show characteristic peaks for the N-H stretch, C-N stretching, C-F stretching, and the aromatic C-H and C=C vibrations of the aniline and pyridine rings.

Table of Predicted Spectroscopic Data (Hypothetical)

Since specific computational studies on this compound are not available, the following table is a hypothetical representation of the type of data that would be generated from such a study. The values are illustrative and not based on actual calculations for this specific molecule.

| Parameter | Predicted Value (Illustrative) |

| 1H NMR | |

| Aromatic-H (aniline) | 6.8 - 7.5 ppm |

| Aromatic-H (pyridine) | 7.6 - 8.7 ppm |

| Methylene-H (CH2) | 4.5 ppm |

| Amine-H (NH) | 5.2 ppm |

| 13C NMR | |

| Aromatic-C (aniline) | 110 - 160 ppm |

| Aromatic-C (pyridine) | 120 - 155 ppm |

| Methylene-C (CH2) | 48 ppm |

| IR Frequencies | |

| N-H Stretch | ~3400 cm-1 |

| C-H Aromatic Stretch | ~3050 cm-1 |

| C=C Aromatic Stretch | 1500 - 1600 cm-1 |

| C-F Stretch | ~1250 cm-1 |

Structure Activity Relationship Sar Studies in Preclinical Biological Systems

Impact of Fluoro Substitution Position on Biological Activity Profiles in Aniline (B41778) Scaffolds

The position of the fluorine atom on the aniline ring is a critical determinant of the biological activity of N-(pyridin-4-ylmethyl)aniline derivatives. Fluorine's unique properties, including its small size, high electronegativity, and ability to form hydrogen bonds, allow it to significantly influence the compound's potency and selectivity through a combination of electronic and steric effects.

Comparative Analysis with 2-fluoro and 4-fluoro Analogues

While direct, side-by-side comparative studies detailing the specific activity of 3-fluoro-N-(pyridin-4-ylmethyl)aniline against its 2-fluoro and 4-fluoro counterparts are not extensively documented in publicly available literature, SAR studies on similar scaffolds, such as 4-anilinopyrimidines, have shown that the position of fluorine substitution on the aniline ring can have varied effects. In some instances, 2-fluoro, 3-fluoro, and 4-fluoro analogues have exhibited comparable potencies. This suggests that for certain biological targets, the electronic modulation provided by the fluorine atom is of greater significance than its specific positional influence on binding orientation.

To illustrate the potential impact of fluoro substitution patterns, the following table presents hypothetical comparative data based on general observations from kinase inhibitor SAR studies.

| Compound | Substitution Position | Relative Potency (Hypothetical) | Rationale for Activity |

| 2-fluoro-N-(pyridin-4-ylmethyl)aniline | Ortho | Moderate | Potential for intramolecular hydrogen bonding, which may affect the conformation and binding affinity. |

| This compound | Meta | High | Favorable electronic effects on the aniline nitrogen, enhancing key interactions with the target protein. |

| 4-fluoro-N-(pyridin-4-ylmethyl)aniline | Para | Moderate to High | Can engage in favorable interactions with the solvent-exposed region of the binding pocket. |

Note: The data in this table is illustrative and intended to represent potential SAR trends for this class of compounds.

Influence of Pyridine (B92270) Moiety Position on Pharmacological Response

The position of the nitrogen atom within the pyridine ring dictates the vector and accessibility of the hydrogen bond accepting functionality of the N-(arylmethyl)aniline scaffold. This, in turn, has a profound impact on the molecule's ability to form crucial interactions with target proteins, thereby influencing its pharmacological response.

Activity Comparison with Pyridin-2-yl and Pyridin-3-ylmethyl Analogues

The 4-pyridyl moiety, as present in this compound, allows the nitrogen to act as a hydrogen bond acceptor at a position that is often critical for anchoring the ligand in the active site of many kinases. The 2-pyridyl and 3-pyridyl analogues would present this hydrogen bond acceptor at different spatial locations, which may be more or less favorable depending on the specific topology of the target's binding pocket. Studies on pyridyl-β-diketonate metal complexes have shown that the position of the pyridine nitrogen (para, meta, or ortho) directly influences the resulting supramolecular structures, highlighting the directional importance of this nitrogen atom. researchgate.net

The following table provides a conceptual comparison of the activity of these positional isomers.

| Compound | Pyridine Isomer | Potential for Key H-Bonding Interaction | Expected Relative Activity |

| 3-fluoro-N-(pyridin-4 -ylmethyl)aniline | 4-pyridyl | High | Often optimal for kinase hinge-binding. |

| 3-fluoro-N-(pyridin-2 -ylmethyl)aniline | 2-pyridyl | Moderate to High | Activity is highly target-dependent; potential for chelation with metal ions in the active site. |

| 3-fluoro-N-(pyridin-3 -ylmethyl)aniline | 3-pyridyl | Moderate | May require significant conformational rearrangement for optimal binding. |

Note: The expected relative activity is a generalization and can vary significantly between different biological targets.

SAR of this compound within Broader N-(pyridin-4-ylmethyl)aniline Scaffold Investigations

The N-(pyridin-4-ylmethyl)aniline scaffold has been the subject of extensive investigation, particularly in the development of kinase inhibitors. In a notable de novo design study, 44 derivatives of this scaffold were identified as potential inhibitors of the Kinase Insert Domain Receptor (KDR), a key target in anti-cancer therapy. nih.govmdpi.com Within these broader studies, the 3-fluoro substitution on the aniline ring is recognized as a key modification.

The 3-fluoro group is often introduced to modulate the electronic properties of the aniline ring, which can enhance binding affinity to the kinase hinge region. This region of the kinase is a critical site for inhibitor binding, and the ability of the N-(pyridin-4-ylmethyl)aniline scaffold to form hydrogen bonds with the hinge is a key determinant of its inhibitory activity. The electron-withdrawing nature of the fluorine atom can increase the hydrogen bond donating capacity of the aniline N-H group, leading to a more potent inhibitory effect.

Electronic and Steric Factors Governing Receptor-Ligand Interactions of Aniline Derivatives

The interaction of aniline derivatives with their biological receptors is governed by a delicate balance of electronic and steric factors. The introduction of a fluorine atom, as in this compound, exemplifies this principle.

Electronic Effects: Fluorine is the most electronegative element, and its presence on the aniline ring exerts a strong electron-withdrawing inductive effect. This effect can:

Modulate pKa: The electron-withdrawing nature of fluorine lowers the pKa of the aniline nitrogen, making it less basic. This can be crucial for optimizing interactions in specific binding pockets and can also influence the compound's pharmacokinetic properties.

Enhance Hydrogen Bonding: By withdrawing electron density, the fluorine atom can increase the acidity of the N-H proton, making it a stronger hydrogen bond donor. This can lead to more favorable interactions with hydrogen bond acceptors in the receptor's active site.

Create Favorable Dipole Interactions: The C-F bond possesses a strong dipole moment, which can engage in favorable dipole-dipole or multipolar interactions with the receptor.

Steric Effects: While fluorine is relatively small (van der Waals radius of 1.47 Å, similar to hydrogen's 1.2 Å), its placement on the aniline ring is not sterically neutral. The position of the fluorine atom can:

Influence Conformation: The fluorine substituent can influence the preferred conformation of the aniline ring relative to the rest of the molecule. This can be advantageous if it pre-organizes the ligand into a bioactive conformation for receptor binding.

Dictate Binding Orientation: The steric presence of the fluorine atom can favor certain binding orientations within the receptor pocket, potentially leading to increased selectivity for the target protein over other proteins. In some cases, ortho-fluoro substitution can lead to intramolecular hydrogen bonding with the aniline N-H, which can rigidify the molecule.

Preclinical Biological Activity and Pharmacological Target Engagement

Evaluation as a Kinase Inhibitor Scaffold

The aniline (B41778) and pyridine (B92270) moieties are common features in many kinase inhibitors, and the 3-fluoro-N-(pyridin-4-ylmethyl)aniline structure serves as a foundational scaffold for designing potent and selective inhibitors of various protein kinases.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2 or KDR) is a crucial target in anticancer therapy due to its central role in angiogenesis. The N-(pyridin-4-ylmethyl)aniline framework has been specifically investigated as a scaffold for potent KDR inhibitors. nih.gov Through computational methods like 3D-QSAR and molecular fragment replacement, researchers have designed novel derivatives based on this structure to achieve potent KDR inhibition. nih.gov

The broader aniline scaffold is a well-established component in inhibitors targeting other related receptor tyrosine kinases. For instance, various aniline derivatives have shown significant inhibitory activity against c-Met, another key kinase involved in cancer progression. mdpi.com Similarly, inhibitors targeting FMS-like tyrosine kinase 3 (flt-3), a critical driver in acute myeloid leukemia (AML), have been developed from related heterocyclic scaffolds. nih.govnih.gov The structural features of this compound make it a promising starting point for developing inhibitors that can target a range of these oncogenic kinases.

Table 1: Examples of Aniline Derivatives as Kinase Inhibitors

| Compound Class | Target Kinase(s) | Biological Relevance |

|---|---|---|

| N-(pyridin-4-ylmethyl)aniline derivatives | KDR (VEGFR-2) | Inhibition of angiogenesis in cancer. nih.gov |

| 2-substituted aniline pyrimidine (B1678525) derivatives | Mer/c-Met | Dual inhibition for malignancies driven by these kinases. mdpi.com |

| Imidazo[1,2-b]pyridazines | FLT3-ITD, FLT3-D835Y | Treatment of Acute Myeloid Leukemia (AML) with FLT3 mutations. nih.gov |

The Phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway is fundamental to cell proliferation, survival, and metabolism, and its deregulation is a hallmark of many cancers. nih.govfrontiersin.org Aniline derivatives have been instrumental in the development of inhibitors targeting this pathway. For example, a novel aniline derivative isolated from Peganum harmala demonstrated the ability to block the PI3K/AKT/mTOR pathway, leading to apoptosis in non-small cell lung cancer cells. mdpi.comnih.gov

The design of dual PI3K/mTOR inhibitors often incorporates pyridine and aniline-like structures. Studies have shown that meta-substituted pyridines, a feature of this compound, can exhibit promising inhibitory activity against both PI3Kα and mTOR. frontiersin.org The development of compounds like PQR309 (bimiralisib), a brain-penetrant pan-class I PI3K/mTOR inhibitor, further highlights the utility of related heterocyclic scaffolds in targeting this critical cancer pathway. acs.org

Antagonism of G Protein-Coupled Receptors (GPCRs)

GPCRs are the largest family of cell surface receptors and are involved in a vast array of physiological processes, making them highly valuable drug targets. nih.gov

The relaxin-3/RXFP3 neuropeptide system is an emerging GPCR target implicated in stress, anxiety, appetite, and motivation. nih.govfrontiersin.org It is predominantly expressed in brain regions that regulate these functions. nih.gov The development of small-molecule modulators for this system is an active area of research to treat neuropsychiatric and metabolic disorders. nih.govplos.org

Through high-throughput screening, the first nonpeptide small-molecule antagonists for the RXFP3 receptor have been discovered. nih.gov While the specific activity of this compound has not been detailed in the reviewed literature, the scaffolds of identified small-molecule antagonists often feature aromatic and heterocyclic components amenable to the structural characteristics of this compound, suggesting its potential as a basis for designing novel RXFP3 modulators. The functional implications of antagonizing this system are significant, with potential therapeutic applications in treating obesity, anxiety, and addiction. nih.govnih.gov

Modulation of Phosphodiesterase (PDE) Activity, particularly PDE2A Inhibition

Phosphodiesterases (PDEs) are enzymes that regulate intracellular signaling by degrading cyclic nucleotides like cAMP and cGMP. Inhibition of specific PDEs is a therapeutic strategy for various diseases. PDE2A, which is highly expressed in the brain, has emerged as a target for treating neuropsychiatric and neurological disorders. nih.govnih.gov

Research into novel PDE2A inhibitors has led to the synthesis of compounds containing a 2-fluoro-pyridin-4-yl unit, a key structural component of this compound. mdpi.com One such derivative, BIT1, demonstrated high inhibitory potency with an IC50 for PDE2A of 3.33 nM and good selectivity over other PDEs. mdpi.com This indicates that the fluorinated pyridine moiety is a critical pharmacophore for potent PDE2A inhibition. Pharmacological inhibition of PDE2A has been shown to promote recovery after stroke and correct behavioral traits in preclinical models of Autism Spectrum Disorder, highlighting the therapeutic potential of targeting this enzyme. nih.govnih.gov

Table 2: Inhibitory Activity of a Fluorinated Pyridine Derivative against PDE Isoforms

| Compound | PDE2A Inhibition (IC50) | Selectivity Profile |

|---|

Other Investigated Biological Activities Relevant to Related Aniline Derivatives

The aniline scaffold is a privileged structure in medicinal chemistry, and its derivatives have been explored for a wide range of biological activities beyond kinase and PDE inhibition. Studies have reported aniline derivatives with potential applications in treating heart failure by reducing infarction area in ischemia/reperfusion injury models. nih.govingentaconnect.com Other research has focused on the antimicrobial and antidiabetic properties of various pyridine-containing heterocyclic compounds, such as pyrrolo[3,4-c]pyridine derivatives. nih.gov These diverse activities underscore the broad utility of the aniline and pyridine building blocks in drug discovery.

Antimicrobial and Antifungal Investigations in Related Fluorinated Anilines

The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity and metabolic stability, which in turn can influence their biological activity. mdpi.com While specific antimicrobial and antifungal data for this compound is not extensively documented in publicly available research, the broader class of fluorinated anilines and related structures has been the subject of numerous investigations for their potential as antimicrobial and antifungal agents. These studies provide a basis for understanding the potential activity of the target compound.

Fluorinated aniline moieties have been incorporated into various heterocyclic systems to enhance their antimicrobial potency. For instance, novel 7-haloanilino-8-nitrofluoroquinolone derivatives have been synthesized and evaluated for their antibacterial activity. researchgate.net In these studies, both chlorinated and fluorinated aniline derivatives showed good activity against standard and resistant isolates of Staphylococcus aureus. researchgate.net Specifically, a 3-chloroaniline (B41212) derivative demonstrated excellent activity against both standard and resistant S. aureus strains. researchgate.net This suggests that the halogen substitution on the aniline ring plays a crucial role in the antibacterial efficacy of these compounds.

In the realm of antifungal research, a series of new fluorinated quinoline (B57606) analogs were synthesized using 2-fluoroaniline (B146934) as a starting material. mdpi.com The resulting compounds exhibited good antifungal activity against a panel of phytopathogenic fungi. mdpi.com For example, several of the synthesized quinoline derivatives showed significant activity (>80%) against Sclerotinia sclerotiorum. mdpi.com Another study on substituted nitrobenzenes and anilines reported that 3,5-dichloroaniline (B42879) and 3,5-dibromoaniline (B181674) possessed notable fungitoxicity against several fungal species, including Aspergillus niger and Trichophyton mentagrophytes. nih.gov

Furthermore, fluoro-substituted pyrazole (B372694) aldehydes have been evaluated for their antifungal activities against various phytopathogenic fungi, showing moderate activity against Sclerotinia sclerotiorum and Fusarium culmorum. mdpi.com The antimicrobial potential of fluorinated compounds is also highlighted in studies of N-halamines, where fluorination was found to influence the distribution of the antimicrobial additive in polymers, thereby affecting their antimicrobial and biofilm-controlling potency. nih.gov

The collective findings from these studies on related fluorinated anilines and their derivatives are summarized in the table below, illustrating the potential for this class of compounds in antimicrobial and antifungal applications.

| Compound Class | Organism(s) | Key Findings |

| 7-haloanilino-8-nitrofluoroquinolones | Staphylococcus aureus (standard and resistant) | Chlorinated and fluorinated aniline derivatives showed good activity. researchgate.net |

| Fluorinated quinoline analogs | Sclerotinia sclerotiorum, Rhizoctonia solani | Several compounds exhibited good antifungal activity (>80%). mdpi.com |

| Halogenated anilines | Aspergillus niger, Trichophyton mentagrophytes | 3,5-dichloroaniline and 3,5-dibromoaniline showed significant fungitoxicity. nih.gov |

| Fluoro-substituted pyrazole aldehydes | Sclerotinia sclerotiorum, Fusarium culmorum | Moderate antifungal activity was observed. mdpi.com |

Investigations into Antileishmanial Activity (if linked through structural similarity)

A study on a series of N-benzyl-1H-benzimidazol-2-amine derivatives revealed significant in vitro activity against various Leishmania species. nih.gov Several of these compounds exhibited potent activity against Leishmania mexicana promastigotes, with some showing higher efficacy against L. braziliensis promastigotes than the reference drug miltefosine. nih.gov Notably, one of the lead compounds from this series also inhibited the activity of recombinant L. mexicana arginase, a key enzyme for parasite survival, suggesting a potential mechanism of action. nih.gov

Similarly, other research has focused on benzimidazole (B57391) derivatives for their antileishmanial effects. One investigation found that a 3-chlorophenyl substituted N-alkyl benzimidazole derivative demonstrated a significant antileishmanial effect against Leishmania major promastigotes with an IC50 value of 0.6787 µg/mL, comparable to the reference drug Amphotericin B. mdpi.com In silico studies from this research suggested that these compounds may exert their effect by interacting with the active site of pteridine (B1203161) reductase 1 (PTR1), an essential enzyme for the parasite's proliferation. mdpi.com

Another study involving new benzimidazole-triazole derivatives identified several compounds with significant inhibitory activity against the growth of Leishmania tropica. mdpi.com Molecular docking studies in this research pointed towards interactions with sterol 14-alpha-demethylase, a critical enzyme in the parasite's cell membrane biosynthesis. mdpi.com

The table below summarizes the findings from studies on structurally related compounds, highlighting their potential as antileishmanial agents.

| Compound Class | Leishmania Species | Key Findings |

| N-benzyl-1H-benzimidazol-2-amine derivatives | L. mexicana, L. braziliensis, L. donovani | Micromolar activity against promastigotes; inhibition of L. mexicana arginase. nih.gov |

| N-alkyl benzimidazole derivatives | L. major | A 3-chlorophenyl derivative showed an IC50 of 0.6787 µg/mL; potential inhibition of PTR1. mdpi.com |

| Benzimidazole-triazole derivatives | L. tropica | Several compounds inhibited parasite growth; potential interaction with sterol 14-alpha-demethylase. mdpi.com |

In Vitro Metabolism Studies for Preclinical Assessment

The metabolic fate of a drug candidate is a critical aspect of its preclinical assessment, as it influences its efficacy, safety, and pharmacokinetic profile. For N-substituted anilines, including this compound, in vitro metabolism studies are essential to identify potential metabolic pathways and liabilities. Aniline derivatives are known to undergo various metabolic transformations, and understanding these can guide the design of more stable and less toxic compounds. acs.org

Studies on the in vitro metabolism of N-benzyl-4-substituted anilines have identified several major metabolic routes, including N-debenzylation, aniline-ring hydroxylation, and N-oxidation. nih.govtandfonline.com The enzymes responsible for these transformations are primarily located in the liver's endoplasmic reticulum and can also be found in the lung and kidney. nih.govtandfonline.com Significant species differences have been observed in the metabolism of these compounds. For example, in hamsters and mice, N-debenzylation is the predominant pathway, while in guinea pigs and rabbits, ring hydroxylation is the major route. nih.govtandfonline.com Rats have been shown to utilize both pathways to a similar extent. nih.govtandfonline.com

Aniline compounds can be bioactivated by cytochrome P450 (CYP) enzymes to form reactive metabolites. frontiersin.org A common pathway involves the oxidation of the aniline nitrogen to an N-hydroxylamine, which can be further oxidized to a nitrosobenzene (B162901) metabolite. frontiersin.org These reactive species have the potential to bind to cellular macromolecules, which can lead to toxicity. frontiersin.org Therefore, a key goal in drug design is to mitigate the formation of such reactive metabolites. acs.org

The metabolism of substituted anilines can also involve N-acetylation, which is influenced by the electronic properties of the substituents on the aniline ring. tandfonline.com The partial atomic charge on the amine nitrogen is a key predictor of whether an aniline will undergo N-acetylation. tandfonline.com Following N-acetylation, further oxidation can lead to the formation of oxanilic acids. tandfonline.com

The table below provides a summary of the primary metabolic pathways observed for N-substituted anilines in preclinical in vitro studies.

| Metabolic Pathway | Description | Key Enzymes |

| N-Debenzylation | Cleavage of the bond between the nitrogen and the benzyl (B1604629) group. | Cytochrome P450 |

| Ring Hydroxylation | Addition of a hydroxyl group to the aniline aromatic ring. | Cytochrome P450 |

| N-Oxidation | Oxidation of the nitrogen atom, potentially leading to reactive N-hydroxylamine and nitrosobenzene metabolites. nih.govtandfonline.comfrontiersin.org | Cytochrome P450, N-oxidases |

| N-Acetylation | Addition of an acetyl group to the nitrogen atom. | N-acetyltransferases |

Coordination Chemistry and Catalytic Applications

Synthesis and Advanced Characterization of Metal Complexes Involving N-(Pyridin-4-ylmethyl)aniline Ligand Systems

The synthesis of metal complexes utilizing N-(pyridin-4-ylmethyl)aniline and its derivatives as ligands has been a subject of considerable research interest. These ligands, acting as N,N'-bidentate donors, readily coordinate with various transition metals to form stable complexes. The synthetic strategy typically involves the reaction of the ligand with a suitable metal precursor, such as a metal halide or acetate, in an appropriate solvent.

Palladium(II) complexes featuring aniline-pyridinylmethyl type ligands have been successfully synthesized and characterized. For instance, the reaction of N,N'-bidentate ligands like 4-methoxy-N-(pyridin-2-ylmethyl)aniline with palladium(II) chloride results in the formation of distorted square planar complexes. researchgate.net Similarly, N-methyl-N-(pyridin-2-ylmethyl)aniline and its derivatives react with [Pd(CH₃CN)₂Cl₂] to yield [LₙPdCl₂] type complexes, where the ligand coordinates to the palladium center through both the pyridine (B92270) and aniline (B41778) nitrogen atoms. researchgate.net

The fluorinated nature of 3-fluoro-N-(pyridin-4-ylmethyl)aniline is expected to influence the electronic properties of the resulting metal complexes. The electron-withdrawing effect of the fluorine atom can modulate the electron density at the metal center, which in turn can affect the complex's stability, reactivity, and catalytic performance. nih.gov The synthesis of such complexes typically proceeds under mild conditions, yielding stable products that can be characterized by various spectroscopic techniques, including NMR, IR, and mass spectrometry. The functionalization of pyridine ligands with electron-withdrawing or -donating groups has been shown to cause significant changes in the physicochemical properties of their coordination compounds. acs.org

While direct synthesis of a this compound complex is not detailed in the provided sources, the synthesis of analogous compounds provides a clear blueprint. For example, reacting the ligand with a Pd(II) salt like PdCl₂ or [Pd(CH₃CN)₂Cl₂] in a solvent such as ethanol (B145695) or dichloromethane (B109758) would be a standard approach. researchgate.netresearchgate.net Other transition metals, such as zinc(II) and cadmium(II), have also been used to form complexes with similar ligand systems, resulting in varied coordination geometries from tetrahedral to octahedral. researchgate.net

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional structure of coordination complexes. mdpi.com For palladium(II) complexes with N,N'-bidentate aniline-pyridinylmethyl ligands, this method has consistently revealed a distorted square planar geometry around the palladium atom. researchgate.netresearchgate.net The coordination sphere is typically completed by the two nitrogen atoms of the organic ligand and two ancillary ligands, often chloride ions. researchgate.netresearchgate.net

In the crystal structure of a related complex, [ (4-methoxy-N-(pyridin-2-ylmethyl)aniline)PdCl₂ ], the Pd(II) center adopts a distorted square planar geometry with the nitrogen atoms from the pyridine and amine moieties and two chloro ligands forming the coordination plane. researchgate.net Similar geometries are observed for complexes of N-methyl-N-(pyridin-2-ylmethyl)aniline and its derivatives. researchgate.net These structural studies confirm the bidentate chelating nature of the aniline-pyridinylmethyl ligand system. The flexibility of the methylene (B1212753) bridge between the aniline and pyridine rings allows the ligand to form a stable chelate ring with the metal center. researchgate.net For complexes of other metals like zinc and cadmium with related ligands, geometries such as distorted tetrahedral, trigonal bipyramidal, and octahedral have been observed, showcasing the structural diversity achievable with this class of ligands. researchgate.net

Table 1: Representative Crystallographic Data for Analogous Pd(II) Complexes

| Compound | Metal Center | Coordination Geometry | Key Feature |

|---|---|---|---|

| [(4-methoxy-N-(pyridin-2-ylmethyl)aniline)PdCl₂] | Pd(II) | Distorted Square Planar | Bidentate N,N' coordination from pyridine and amine. researchgate.net |

| [(N-methyl-N-(pyridin-2-ylmethyl)aniline)PdCl₂] | Pd(II) | Distorted Square Planar | Chelation by two nitrogen atoms and two chloro ligands. researchgate.net |

This table is generated based on data for analogous compounds to illustrate expected structural features.

Mechanistic Studies of Ligand-Metal Interactions and Substitution Reactions in Metal Complexes

Understanding the mechanism of ligand-metal interactions and substitution reactions is crucial for designing effective catalysts. Palladium(II) complexes are known to be labile, meaning they undergo ligand exchange reactions at rates significantly faster than their platinum(II) counterparts. acs.orgnih.govresearchgate.net This lability is a key characteristic that influences their catalytic activity.

Studies on Pd(II) complexes with pyridine-based ligands have shown that ligand substitution processes can be readily followed using techniques like ¹H NMR spectroscopy. acs.orgnih.gov The rate and equilibrium of these reactions are influenced by factors such as the nature of the entering and leaving ligands, the solvent, and the electronic and steric properties of the ancillary ligands already coordinated to the metal center. researchgate.net The substitution reactions of square-planar Pd(II) complexes generally proceed through an associative mechanism, involving the formation of a five-coordinate intermediate.

The electronic effects of substituents on the aniline or pyridine rings play a significant role. For this compound, the electron-withdrawing fluorine atom is expected to decrease the basicity of the aniline nitrogen. This modification can influence the strength of the Pd-N bond and, consequently, the kinetics of ligand substitution reactions. In palladium-catalyzed cross-coupling reactions, the turnover-limiting step can be reductive elimination, a process that is sensitive to the electronic properties of the ligands. nih.gov The study of these fundamental reaction steps provides insight into how the ligand structure can be tuned to optimize catalytic performance.

Catalytic Potential of Metal Complexes Derived from the Compound

Metal complexes derived from aniline-pyridinylmethyl ligands have shown promise in various catalytic applications, particularly in the field of polymerization and other organic transformations. The tunability of the ligand framework allows for the fine-tuning of the catalyst's activity and selectivity.

Palladium(II) complexes bearing N,N'-bidentate ligands analogous to this compound have been evaluated as catalysts for the polymerization of methyl methacrylate (B99206) (MMA). researchgate.netresearchgate.net When activated with a cocatalyst such as modified methylaluminoxane (B55162) (MMAO), these complexes can initiate the polymerization process.

For example, the complex [(4-methoxy-N-(pyridin-2-ylmethyl)aniline)PdCl₂] demonstrated high catalytic activity, producing high molecular weight poly(methyl methacrylate) (PMMA). researchgate.net The resulting polymer was found to be syndio-enriched, indicating a degree of stereocontrol exerted by the catalyst during the polymerization process. researchgate.net The activity of these catalysts is influenced by the specific structure of the ligand; for instance, the introduction of an N-methyl group on the aniline nitrogen was found to have an adverse effect on catalytic activity, though it did not significantly affect the syndiotacticity of the polymer. researchgate.net Late transition metal catalysts, in general, are valued in olefin polymerization due to their highly tunable ligands and low oxophilicity. mdpi.com

Table 2: Catalytic Activity in Methyl Methacrylate (MMA) Polymerization for Analogous Pd(II) Complexes

| Catalyst | Cocatalyst | Activity (g PMMA / (mol Pd·h)) | Polymer Molecular Weight ( g/mol ) | Syndiotacticity (rr) |

|---|---|---|---|---|

| [(4-methoxy-N-(pyridin-2-ylmethyl)aniline)PdCl₂] | MMAO | 3.80 × 10⁴ | 9.12 × 10⁵ | ~0.68 |

This table is based on data for analogous compounds and illustrates the catalytic potential in polymerization. researchgate.netresearchgate.net The specific performance of a this compound complex would require experimental verification.

Transfer hydrogenation is a powerful method for the reduction of unsaturated functional groups, offering a safer and more convenient alternative to using high-pressure hydrogen gas. mdpi.comnih.gov Transition metal complexes are frequently employed as catalysts for these reactions. uni.luresearchgate.net While specific studies on the use of this compound-metal complexes in transfer hydrogenation are not available in the searched literature, the general applicability of transition metal complexes with nitrogen-containing ligands suggests their potential in this area.

For example, various ruthenium, iridium, and cobalt complexes are known to catalyze the transfer hydrogenation of N-heteroarenes, including pyridines. mdpi.comnih.govresearchgate.net The catalytic cycle typically involves the formation of a metal-hydride species, which then transfers a hydride to the substrate. The ligand plays a crucial role in stabilizing the metal center and modulating its reactivity throughout the catalytic process. Given the established use of palladium complexes in a wide array of cross-coupling reactions, such as Suzuki and Heck reactions, it is plausible that complexes of this compound could also serve as effective precatalysts for such C-C and C-N bond-forming transformations. acs.orgnih.gov The electronic properties imparted by the fluoro-substituent could be particularly influential in these catalytic cycles. acs.org

Advanced Analytical Methodologies for Research Insights

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation and Conformational Studies

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation, mechanistic investigation, and conformational analysis of "3-fluoro-N-(pyridin-4-ylmethyl)aniline".

Structural Elucidation: One-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR provide foundational information. In the ¹H NMR spectrum, characteristic signals for the aromatic protons on both the fluorinated aniline (B41778) and pyridine (B92270) rings, as well as the methylene (B1212753) bridge protons, are expected. The fluorine atom introduces complex spin-spin coupling, leading to splitting patterns that are diagnostic of the substitution pattern. For instance, the protons ortho and meta to the fluorine atom will exhibit distinct coupling constants (J-coupling). Similarly, the ¹³C NMR spectrum will show characteristic chemical shifts for each carbon atom, with the carbon directly bonded to fluorine exhibiting a large one-bond C-F coupling constant. ¹⁹F NMR spectroscopy would show a single resonance, and its coupling to adjacent protons would further confirm the structure.

Mechanistic Elucidation: NMR can be used to monitor reaction kinetics and identify intermediates in the synthesis of "this compound". By acquiring spectra at various time points during a reaction, the disappearance of reactants and the appearance of products and any transient intermediates can be tracked. Techniques like Diffusion Ordered Spectroscopy (DOSY) can help distinguish between different species in a reaction mixture based on their diffusion coefficients, which correlate with molecular size.

Conformational Studies: Two-dimensional (2D) NMR techniques are pivotal for understanding the molecule's three-dimensional structure and dynamics in solution.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, providing insights into the preferred conformation of the molecule, such as the relative orientation of the two aromatic rings.

Rotating Frame Overhauser Effect Spectroscopy (ROESY): Similar to NOESY, ROESY is used for molecules of intermediate size and can help overcome issues where the Nuclear Overhauser Effect (NOE) might be zero.

Variable Temperature (VT) NMR: By studying NMR spectra at different temperatures, researchers can investigate dynamic processes, such as restricted rotation around the C-N bonds, and determine the energy barriers associated with these conformational changes. The presence of fluorine and hydroxyl groups on a proline ring, for example, has been shown to significantly alter the ring's pucker and the trans:cis amide bond ratio in a stereochemistry-dependent manner, properties that can be extensively studied using NMR. nih.gov

A combination of these advanced NMR methods provides a detailed picture of the static and dynamic properties of "this compound," which is essential for understanding its interactions in biological or materials science contexts.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination in Complex Reaction Mixtures and Metabolic Studies

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the analysis of "this compound," providing exact mass measurements that facilitate unambiguous molecular formula confirmation and the identification of metabolites.

Precise Molecular Mass Determination: HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of an ion with high accuracy (typically <5 ppm). This allows for the determination of the elemental composition of the parent molecule. For "this compound" (C₁₂H₁₁FN₂), the exact mass of its protonated ion [M+H]⁺ can be calculated and compared with the experimentally measured value to confirm its identity, even in complex mixtures. digitellinc.com

Metabolic Studies: In pharmacology and toxicology, understanding the metabolic fate of a compound is crucial. HRMS coupled with liquid chromatography (LC-HRMS) is a powerful platform for identifying and quantifying metabolites in biological matrices like plasma, urine, or liver microsomes. nih.govmdpi.com Potential metabolic transformations for "this compound" include oxidation, hydroxylation, and conjugation reactions. nih.govnih.gov For example, cytochrome P450 enzymes could hydroxylate the aromatic rings or the methylene bridge. nih.gov These metabolites can be identified by searching for their predicted exact masses in the HRMS data. Tandem mass spectrometry (MS/MS) experiments can then be performed to fragment the metabolite ions, providing structural information that helps to pinpoint the site of modification.

Below is a table of predicted exact masses for "this compound" and some of its potential metabolites.

| Compound | Molecular Formula | Predicted Exact Mass [M+H]⁺ |

| This compound | C₁₂H₁₁FN₂ | 203.0985 |

| Hydroxylated Metabolite | C₁₂H₁₁FN₂O | 219.0934 |

| N-Oxide Metabolite | C₁₂H₁₁FN₂O | 219.0934 |

| Glucuronide Conjugate | C₁₈H₁₉FN₂O₆ | 381.1203 |

| Sulfate Conjugate | C₁₂H₁₁FN₂O₄S | 299.0496 |

This interactive table allows for sorting and searching of the predicted metabolic products.

X-ray Photoelectron Spectroscopy (XPS) for Surface Electronic State and Composition Analysis in Catalysis Research

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical and electronic states of atoms within the top 1-10 nm of a material's surface. In catalysis research involving "this compound," XPS can be used to characterize the catalyst surface before, during, or after the reaction.

If "this compound" or a related derivative is used as a ligand in a heterogeneous catalyst, XPS can provide valuable information. For instance, it can confirm the successful grafting of the molecule onto a catalyst support and probe the electronic interactions between the molecule and the active metal centers. acs.orgacs.org

Key Information from XPS Analysis:

Elemental Composition: Survey scans provide information on all elements present on the surface, except for H and He.

Chemical State: High-resolution scans of individual elemental peaks (e.g., C 1s, N 1s, F 1s, and the catalyst metal) reveal shifts in binding energy that are indicative of the atom's oxidation state and local chemical environment.

Quantitative Analysis: The areas under the XPS peaks can be used to determine the relative atomic concentrations of the elements on the surface.

The fluorine atom in the molecule serves as a sensitive probe. The F 1s binding energy is generally high, but small shifts can indicate different chemical environments. thermofisher.com While fluorine tends to induce large chemical shifts in other elements, the shifts within the F 1s peak for different organic fluorine compounds are often small. thermofisher.com Analysis of the N 1s spectrum can distinguish between the aniline and pyridine nitrogen atoms based on their different chemical environments.

The following table lists the typical binding energy ranges for the core levels of elements present in "this compound."

| Element | Core Level | Typical Binding Energy (eV) | Information Provided |

| Carbon | C 1s | 284 - 290 | Differentiates C-C, C-N, C-F bonds |

| Nitrogen | N 1s | 398 - 402 | Differentiates aniline vs. pyridine nitrogen |

| Fluorine | F 1s | ~688 - 690 | Indicates C-F bonding, sensitive to environment |

This interactive table provides a reference for expected XPS binding energies.

Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD) for Morphological and Crystalline Characterization in Materials Science and Catalysis

When "this compound" is incorporated into solid-state materials, such as metal-organic frameworks (MOFs), polymers, or as a component on a catalyst support, its morphological and crystalline properties can be investigated using Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD).

Transmission Electron Microscopy (TEM): TEM provides high-resolution images of a material's morphology, particle size, and shape. If "this compound" is used to modify nanoparticles or support materials in a catalyst, TEM can visualize the resulting structures. For example, it can reveal whether the organic molecule induces changes in the particle size distribution or leads to the formation of specific nanostructures. In some cases, high-resolution TEM (HRTEM) can even visualize the crystal lattice of the material.

X-ray Diffraction (XRD): XRD is the primary technique for determining the crystalline structure of a solid material. If "this compound" can be synthesized in a crystalline form, single-crystal XRD can determine its precise three-dimensional atomic arrangement, including bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.net For polycrystalline or powdered materials incorporating this molecule, powder XRD (PXRD) can identify the crystalline phases present, determine the lattice parameters, and estimate the crystallite size. For amorphous materials, XRD patterns show broad halos rather than sharp Bragg reflections. mdpi.com

| Technique | Information Obtained | Sample Requirements |

| TEM | Particle size and shape, morphology, dispersion of nanoparticles, lattice fringes (HRTEM). | Thin, electron-transparent samples (typically <100 nm). |

| XRD | Crystalline phase identification, lattice parameters, crystallite size, crystal structure (single-crystal). researchgate.net | Crystalline solid (powder or single crystal). |

This interactive table summarizes the key applications of TEM and XRD.

Predicted Collision Cross Section (CCS) Measurements for Gas-Phase Conformation and Isomer Differentiation

Ion Mobility Spectrometry (IMS) coupled with mass spectrometry is a powerful technique that separates ions in the gas phase based on their size, shape, and charge. researchgate.net The key parameter derived from an IMS experiment is the Collision Cross Section (CCS), which is a measure of the ion's rotational average projected area. CCS values are highly characteristic of a molecule's three-dimensional structure. researchgate.net

Isomer Differentiation: IMS-MS is particularly valuable for distinguishing between isomers that have the same mass and are difficult to separate by chromatography alone. rsc.orgnih.govnih.gov For example, positional isomers of "this compound" (e.g., with fluorine at the 2-position or the pyridine linkage at the 2- or 3-position) would exhibit different CCS values due to their distinct gas-phase conformations.

Structural Information and Identification: Experimentally measured CCS values can be compared to a database of known values or to theoretically predicted values to increase confidence in compound identification. nih.gov Several computational methods and machine learning models are now available to predict the CCS of small molecules with high accuracy (median relative error often less than 2-3%). nih.govmdpi.com This is especially useful in untargeted screening and metabolomics where authentic standards are not available. A predicted CCS value adds a fourth dimension of data (along with retention time, m/z, and MS/MS fragmentation) to aid in the identification of "this compound" in complex samples. mdpi.com

The table below shows a hypothetical comparison of predicted CCS values for potential isomers, illustrating the utility of this technique.

| Compound | Molecular Formula | Predicted CCS (Ų) [M+H]⁺ |

| This compound | C₁₂H₁₁FN₂ | 145.8 |

| 2-fluoro-N-(pyridin-4-ylmethyl)aniline | C₁₂H₁₁FN₂ | 146.5 |

| 3-fluoro-N-(pyridin-3-ylmethyl)aniline | C₁₂H₁₁FN₂ | 144.9 |

| 3-fluoro-N-(pyridin-2-ylmethyl)aniline | C₁₂H₁₁FN₂ | 144.2 |

Note: The CCS values in this interactive table are for illustrative purposes based on typical values for similar small molecules and would need to be calculated using specific prediction software.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.